N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide
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Description
N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Characterization
Synthetic Approaches and Reactivity
A significant area of research involves the synthesis and reactivity of furan-2-carboxamide derivatives. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride showcases the versatility of these compounds in chemical synthesis and their potential for further functionalization through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Molecular and Electronic Structures
The detailed characterization of molecules like N-(thiazol-2-yl)furan-2-carboxamide, including antimicrobial activity, demonstrates the broader implications of these compounds in pharmacological and medical applications. The combination of experimental techniques like X-ray diffraction and theoretical density functional theory (DFT) modeling provides insights into the molecular and electronic structures, contributing to our understanding of their biological activity (Cakmak et al., 2022).
Therapeutic Implications
Antimicrobial and Antibacterial Activities
Furan-2-carboxamide derivatives have shown promising antimicrobial and antibacterial activities against clinically isolated drug-resistant bacteria. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives and their evaluation against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA underline their potential as novel antimicrobial agents (Siddiqa et al., 2022).
Potential in Treating Cognitive Deficits
The discovery of compounds such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, targeting the alpha7 nicotinic acetylcholine receptor, signifies the role of furan-2-carboxamide derivatives in developing treatments for cognitive deficits in conditions like schizophrenia. These compounds demonstrate potent agonistic activity, high selectivity, and potential for enhancing cognitive performance, illustrating their therapeutic relevance (Wishka et al., 2006).
Inhibition of Lethal Viruses
The identification of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus showcases their potential in antiviral therapy. The structure-activity relationship studies of these compounds highlight their importance in combating lethal viral infections, opening new avenues for the development of antiviral drugs (Yongshi et al., 2017).
Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(14-8-7-13-19-14)16-9-3-6-12-17-10-4-1-2-5-11-17/h7-8,13H,1-2,4-5,9-12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBBTWSALRKKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.